2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one
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Overview
Description
2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one is a unique organic compound with the molecular formula C23H15BrO and a molecular weight of 387.279 g/mol . This compound is known for its distinctive structure, which includes a bromine atom and three phenyl groups attached to a cyclopentadienone ring. It is often used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one typically involves the bromination of 3,4,5-triphenyl-2,4-cyclopentadien-1-one. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and small-scale industrial settings. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the cyclopentadienone ring.
Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted cyclopentadienone derivative .
Scientific Research Applications
2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one involves its interaction with specific molecular targets. The bromine atom and the phenyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes or receptors, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Triphenyl-2,4-cyclopentadien-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloro-3,4,5-triphenyl-2,4-cyclopentadien-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-Iodo-3,4,5-triphenyl-2,4-cyclopentadien-1-one:
Uniqueness
2-Bromo-3,4,5-triphenyl-2,4-cyclopentadien-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
73442-55-4 |
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Molecular Formula |
C23H15BrO |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-bromo-3,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C23H15BrO/c24-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(23(22)25)18-14-8-3-9-15-18/h1-15H |
InChI Key |
DBJSHCMPSZHIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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